N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a phenyl group and substituted with a methyl group at position 7. The sulfanylacetamide side chain is linked to the pyrimidine ring and terminates in a 3-chloro-4-fluorophenyl group. This structural complexity confers unique physicochemical properties, including a molecular weight of approximately 488.0 g/mol (calculated) and a high topological polar surface area (89.4 Ų), suggesting moderate solubility in polar solvents .
The compound’s synthesis likely involves nucleophilic substitution at the pyrimidine ring’s sulfanyl group, followed by coupling with a chloroacetamide intermediate.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O2S/c1-15-6-5-9-17-12-19-25(33-23(15)17)30-24(16-7-3-2-4-8-16)31-26(19)34-14-22(32)29-18-10-11-21(28)20(27)13-18/h2-11,13H,12,14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGKBTYEPPTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a chloro and fluorine substituent on the phenyl ring, along with a sulfanyl acetamide moiety, suggests significant biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is characterized by:
- A chloro group at position 3 and a fluoro group at position 4 on the phenyl ring.
- A sulfanyl group linked to a 9-methyl-2-phenyl chromeno-pyrimidine core.
The compound has a molecular weight of approximately 363.4 g/mol , which influences its solubility and interaction with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Chromeno-Pyrimidine Core : This may involve cyclization reactions to form the chromeno structure.
- Substitution Reactions : The introduction of the chloro and fluoro groups can be achieved through electrophilic aromatic substitution.
- Final Assembly : The sulfanyl acetamide moiety is added through nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents such as ciprofloxacin and ketoconazole.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, molecular docking studies indicate strong binding affinities to targets such as protein kinases, which play crucial roles in cancer signaling pathways.
The proposed mechanism involves:
- Enzyme Inhibition : The compound interacts with specific enzymes through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features.
- Target Specificity : The presence of halogen atoms (chlorine and fluorine) enhances binding affinity, allowing for selective inhibition of target enzymes over non-targets.
Study 1: Antimicrobial Activity Assessment
In a comparative study, this compound was tested against a panel of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Results showed that the compound exhibited a broad spectrum of activity with MIC values ranging from 10 to 50 µg/mL, indicating its potential as an effective antimicrobial agent.
Study 2: Anticancer Efficacy
In vitro assays on cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability. The IC50 values were determined to be in the low micromolar range (5–15 µM), suggesting potent anticancer activity. Further analysis revealed that the compound induced apoptosis in cancer cells via caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromeno[2,3-d]pyrimidine Cores
Compound A: N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9)
- Structural Differences : The 2-chlorophenyl and 4-methylphenyl substituents replace the 3-chloro-4-fluorophenyl and phenyl groups in the target compound.
- Impact on Properties : The electron-donating methyl group on the phenyl ring (Compound A) reduces electrophilicity compared to the target compound’s electron-withdrawing fluorine and chlorine substituents. This likely decreases Compound A’s binding affinity to biological targets reliant on polar interactions .
Compound B: 2-[[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (CAS: 872207-73-3)
- Structural Differences : The 4-chlorophenyl and 4-fluorophenyl groups replace the 2-phenyl and 3-chloro-4-fluorophenyl groups.
Table 1: Comparison of Chromeno[2,3-d]pyrimidine Derivatives
Bioactive Sulfanylacetamide Derivatives
Compound C : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15)
- Structural Differences: A triazole ring replaces the chromenopyrimidine core.
- Bioactivity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target compound’s chloro and fluoro groups may similarly enhance antimicrobial activity, though direct MIC data are unavailable .
Compound D: N-(3-Chloro-4-fluorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: A simpler pyrimidine ring replaces the chromenopyrimidine system.
- Crystallographic Data : The dihedral angle between the pyrimidine and aryl rings is 60.5°, influencing hydrogen-bonding networks and crystal packing. The target compound’s fused chromene ring likely increases planarity, enhancing π-π stacking interactions .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The acetamide group in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide forms N–H···O bonds critical for crystal stability. Analogous interactions in the target compound may enhance solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
